molecular formula C26H31N5O2 B11426609 8-[(Dibenzylamino)methyl]-3-methyl-7-pentylpurine-2,6-dione

8-[(Dibenzylamino)methyl]-3-methyl-7-pentylpurine-2,6-dione

Cat. No.: B11426609
M. Wt: 445.6 g/mol
InChI Key: ODPFOIVYWAIBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(Dibenzylamino)methyl]-3-methyl-7-pentylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a dibenzylamino group attached to a methylated purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Dibenzylamino)methyl]-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The key steps include:

    Alkylation: The purine core is alkylated using a suitable alkylating agent, such as methyl iodide, under basic conditions.

    Aminomethylation: The intermediate is then subjected to aminomethylation using dibenzylamine and formaldehyde in the presence of a catalyst like para-toluenesulfonic acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(Dibenzylamino)methyl]-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.

Scientific Research Applications

8-[(Dibenzylamino)methyl]-3-methyl-7-pentylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 8-[(Dibenzylamino)methyl]-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activities, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in respiratory therapies.

    Pentoxifylline: A purine derivative with vasodilatory effects.

Uniqueness

8-[(Dibenzylamino)methyl]-3-methyl-7-pentylpurine-2,6-dione is unique due to its specific structural modifications, which confer distinct biological activities and potential applications not shared by other purine derivatives. Its dibenzylamino group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C26H31N5O2/c1-3-4-11-16-31-22(27-24-23(31)25(32)28-26(33)29(24)2)19-30(17-20-12-7-5-8-13-20)18-21-14-9-6-10-15-21/h5-10,12-15H,3-4,11,16-19H2,1-2H3,(H,28,32,33)

InChI Key

ODPFOIVYWAIBQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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